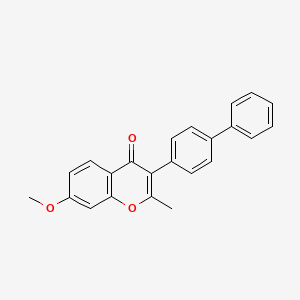
3-(4-biphenylyl)-7-methoxy-2-methyl-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-biphenylyl)-7-methoxy-2-methyl-4H-chromen-4-one, also known as BMCH, is a synthetic compound that belongs to the class of flavonoids. BMCH has been widely studied for its potential therapeutic applications in various diseases.
Mechanism of Action
The mechanism of action of 3-(4-biphenylyl)-7-methoxy-2-methyl-4H-chromen-4-one is not fully understood. However, it has been suggested that 3-(4-biphenylyl)-7-methoxy-2-methyl-4H-chromen-4-one exerts its therapeutic effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. 3-(4-biphenylyl)-7-methoxy-2-methyl-4H-chromen-4-one has also been shown to inhibit the activity of various enzymes, including COX-2 and iNOS, which are involved in inflammation.
Biochemical and Physiological Effects:
3-(4-biphenylyl)-7-methoxy-2-methyl-4H-chromen-4-one has been shown to have various biochemical and physiological effects. 3-(4-biphenylyl)-7-methoxy-2-methyl-4H-chromen-4-one has been shown to inhibit the production of pro-inflammatory cytokines, including TNF-α and IL-6. 3-(4-biphenylyl)-7-methoxy-2-methyl-4H-chromen-4-one has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes, including SOD and CAT. Furthermore, 3-(4-biphenylyl)-7-methoxy-2-methyl-4H-chromen-4-one has been shown to induce apoptosis in cancer cells and inhibit cell proliferation.
Advantages and Limitations for Lab Experiments
3-(4-biphenylyl)-7-methoxy-2-methyl-4H-chromen-4-one has several advantages for lab experiments. 3-(4-biphenylyl)-7-methoxy-2-methyl-4H-chromen-4-one is a synthetic compound, which allows for precise control over the purity and concentration of the compound. 3-(4-biphenylyl)-7-methoxy-2-methyl-4H-chromen-4-one is also stable and can be easily stored for long periods of time. However, 3-(4-biphenylyl)-7-methoxy-2-methyl-4H-chromen-4-one has some limitations for lab experiments. 3-(4-biphenylyl)-7-methoxy-2-methyl-4H-chromen-4-one is relatively expensive compared to other compounds, which may limit its use in large-scale experiments. Additionally, the mechanism of action of 3-(4-biphenylyl)-7-methoxy-2-methyl-4H-chromen-4-one is not fully understood, which may limit its use in some experiments.
Future Directions
There are several future directions for the study of 3-(4-biphenylyl)-7-methoxy-2-methyl-4H-chromen-4-one. One direction is to further investigate the mechanism of action of 3-(4-biphenylyl)-7-methoxy-2-methyl-4H-chromen-4-one. Understanding the molecular targets of 3-(4-biphenylyl)-7-methoxy-2-methyl-4H-chromen-4-one may allow for the development of more effective therapies. Another direction is to investigate the potential use of 3-(4-biphenylyl)-7-methoxy-2-methyl-4H-chromen-4-one in combination with other compounds for the treatment of various diseases. Additionally, further studies are needed to determine the optimal dosage and administration of 3-(4-biphenylyl)-7-methoxy-2-methyl-4H-chromen-4-one for therapeutic use.
Synthesis Methods
3-(4-biphenylyl)-7-methoxy-2-methyl-4H-chromen-4-one can be synthesized through a multistep process starting from 4-hydroxycoumarin and 4-biphenylboronic acid. The first step involves the synthesis of 4-(4-biphenylyl)-2-methylphenol, which is then converted to 3-(4-biphenylyl)-7-methoxy-2-methylchroman-4-one by reacting with methoxyacetic acid and acetic anhydride. The final step involves the oxidation of the chromanone ring to form 3-(4-biphenylyl)-7-methoxy-2-methyl-4H-chromen-4-one.
Scientific Research Applications
3-(4-biphenylyl)-7-methoxy-2-methyl-4H-chromen-4-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. 3-(4-biphenylyl)-7-methoxy-2-methyl-4H-chromen-4-one has been shown to have anti-inflammatory, antioxidant, and anticancer properties. 3-(4-biphenylyl)-7-methoxy-2-methyl-4H-chromen-4-one has also been studied for its potential neuroprotective effects in Alzheimer's disease.
properties
IUPAC Name |
7-methoxy-2-methyl-3-(4-phenylphenyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O3/c1-15-22(23(24)20-13-12-19(25-2)14-21(20)26-15)18-10-8-17(9-11-18)16-6-4-3-5-7-16/h3-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPWYNOSVILRUMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-biphenylyl)-7-methoxy-2-methyl-4H-chromen-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[2-(4-bromo-1H-pyrazol-1-yl)-2-oxoethyl]-4-iodo-3,5-dimethyl-1H-pyrazole](/img/structure/B5783383.png)
![ethyl 4-{[(4-ethylphenoxy)acetyl]amino}benzoate](/img/structure/B5783389.png)
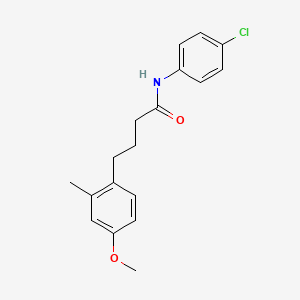
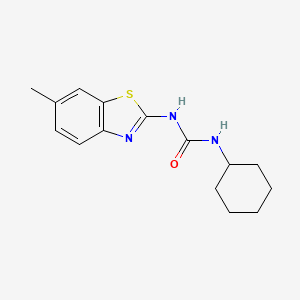


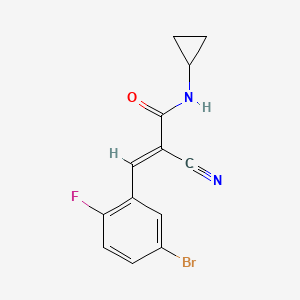
![2-benzyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5783449.png)
![N-[2-(1H-indol-3-yl)ethyl]-N'-1-naphthylurea](/img/structure/B5783457.png)
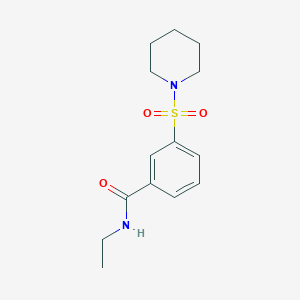
![ethyl (3-{[(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)imino]methyl}-2-methyl-1H-indol-1-yl)acetate](/img/structure/B5783468.png)